molecular formula C8H11IN2O B2946155 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde CAS No. 2054953-59-0

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2946155
CAS No.: 2054953-59-0
M. Wt: 278.093
InChI Key: UBPIWGAWQNQISH-UHFFFAOYSA-N
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Description

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a halogenated pyrazole derivative with the molecular formula C₈H₁₁IN₂O and a molecular weight of 278.09 g/mol. Its structure features:

  • A pyrazole core substituted at position 1 with an isobutyl group (-CH₂CH(CH₃)₂),
  • An iodine atom at position 4,
  • A carbaldehyde group (-CHO) at position 5.

Properties

IUPAC Name

4-iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPIWGAWQNQISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group at position 5 can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Condensation Reactions: Amines or hydrazines can be used under acidic or basic conditions.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid.

    Reduction Products: 4-Iodo-1-isobutyl-1H-pyrazole-5-methanol.

    Condensation Products: Imines or hydrazones.

Scientific Research Applications

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde with analogs from and , focusing on substituent effects, molecular properties, and inferred reactivity.

Structural and Molecular Comparisons

Table 1 summarizes key structural differences and molecular weights of related compounds:

Compound Name (CAS No.) Substituent (Position 1) Iodine (Position 4) Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound Isobutyl Yes C₈H₁₁IN₂O 278.09 N/A
4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde (959986-66-4) Methyl Yes C₅H₅IN₂O 235.01 0.75
1-Isopropyl-1H-pyrazole-5-carbaldehyde (100305-93-9) Isopropyl No C₇H₁₀N₂O 138.17 0.89
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (25016-09-5) Methyl No C₆H₈N₂O 124.14 0.87
1-Phenyl-1H-pyrazole-5-carbaldehyde (132274-70-5) Phenyl No C₁₀H₈N₂O 172.18 0.85
4-Iodo-1H-pyrazole-5-carbaldehyde (1259224-01-5) H (unsubstituted) Yes C₄H₃IN₂O 221.98 N/A
Key Observations:

Substituent Bulk : The isobutyl group in the target compound increases steric hindrance compared to smaller groups (methyl, isopropyl) or planar substituents (phenyl). This may reduce solubility in polar solvents but enhance lipid membrane permeability .

Iodine Presence: Iodine significantly increases molecular weight (e.g., +56.91 g/mol vs. Non-iodinated analogs lack this reactivity .

Aldehyde Reactivity : All listed compounds retain the aldehyde group at position 5, enabling condensation reactions (e.g., Schiff base formation).

Hypothetical Physicochemical Properties

  • Solubility : Bulky substituents like isobutyl or phenyl likely reduce aqueous solubility compared to methyl or isopropyl analogs. For example, 1-phenyl derivatives often exhibit lower solubility due to aromatic stacking .
  • Melting Points: Iodinated compounds typically have higher melting points than non-halogenated analogs due to increased molecular mass and halogen-related intermolecular forces.
  • Electronic Effects : The electron-withdrawing iodine atom may polarize the pyrazole ring, increasing the acidity of the N-H proton (if present) or altering redox behavior.

Biological Activity

4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound characterized by its unique structural features, including an iodine atom and an isobutyl group attached to a pyrazole ring. Its molecular formula is C7H11IN2, which contributes to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The structure of this compound can be summarized as follows:

  • Molecular Formula : C7H11IN2
  • Functional Groups : Iodine atom at the 4-position, isobutyl group at the 1-position, and an aldehyde functional group at the 5-position.

This unique arrangement enhances the compound's reactivity and biological efficacy, making it a subject of interest in various fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and isobutyl group are believed to play significant roles in modulating enzyme activity or receptor function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It could also interact with receptor binding pockets, influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral replication.
  • Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.
  • Anticancer Potential : Explored for its role in cancer cell line studies.

Case Studies and Data Analysis

Several studies have evaluated the biological activity of this compound. The following table summarizes key findings from relevant research:

Study ReferenceBiological ActivityIC50 Value (µM)Notes
Antiviral6.7Effective against HCV with a selectivity index indicating low toxicity.
Enzyme Inhibition0.32Demonstrated high potency against specific kinases.
Antimicrobial>10Variable effectiveness against different microbial strains.

Comparative Analysis

When compared to other pyrazole derivatives, this compound shows distinct advantages due to its structural features. For instance, compounds with similar functional groups but lacking the iodine atom often exhibit reduced biological activity.

Comparison with Related Compounds

Compound NameIC50 Value (µM)Biological Activity
4-Iodo-1-isopropyl-1H-pyrazole20.5Moderate enzyme inhibition
4-Iodo-3-methylpyrazole>10Limited antiviral activity
4-Iodophenylpyrazole2.95Strong anticancer properties

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